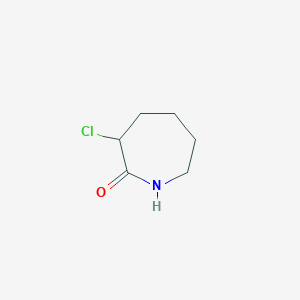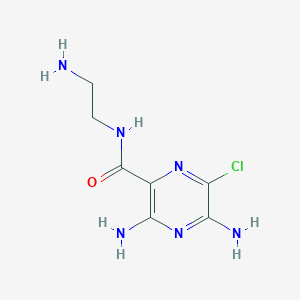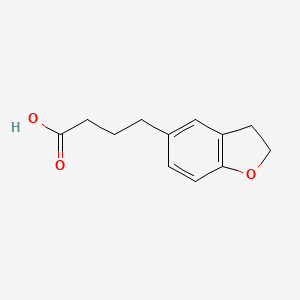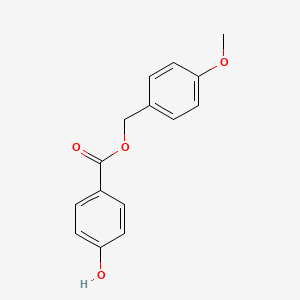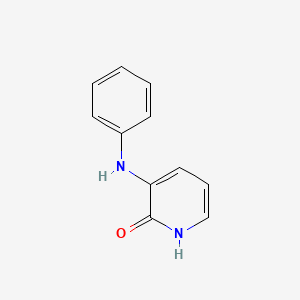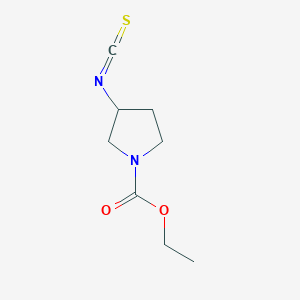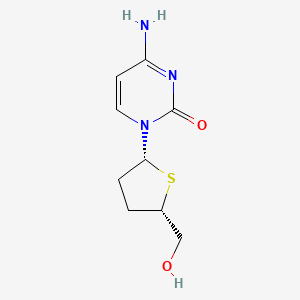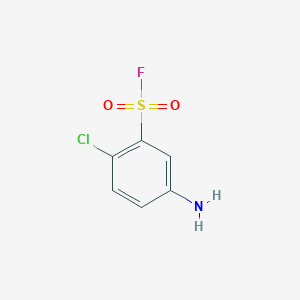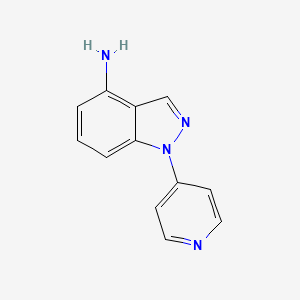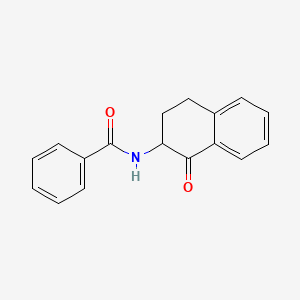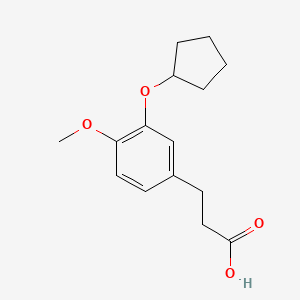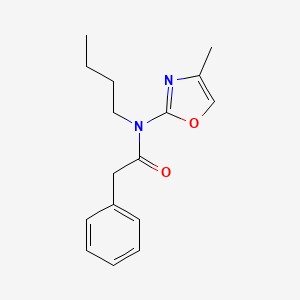
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide
概要
説明
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a butyl group, a phenylacetamide moiety, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-methyl-1,3-oxazole with butylamine and phenylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new amides or substituted phenylacetamides.
科学的研究の応用
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
57067-82-0 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-10-18(16-17-13(2)12-20-16)15(19)11-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |
InChIキー |
ZKJUDCCGMBKPJV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

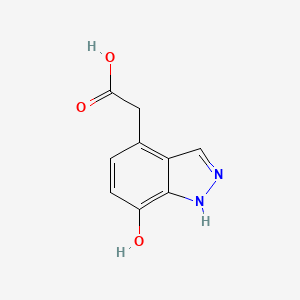
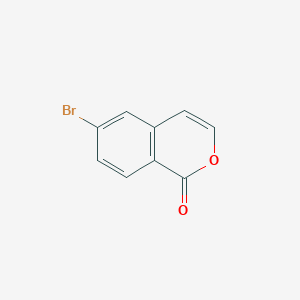
![4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde](/img/structure/B8652761.png)
